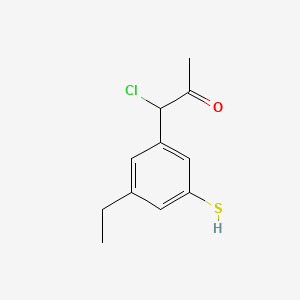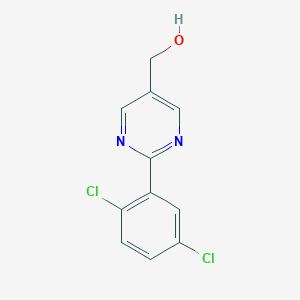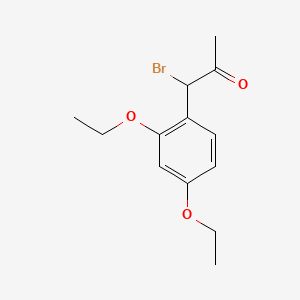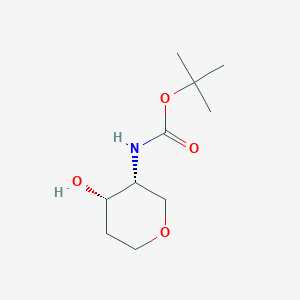
tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the use of commercially available starting materials. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide through a Barbier reaction, followed by column chromatography for purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to be mild, cost-effective, and efficient, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxytetrahydropyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxytetrahydropyran ring.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
FSSQTAOGGBWNKE-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


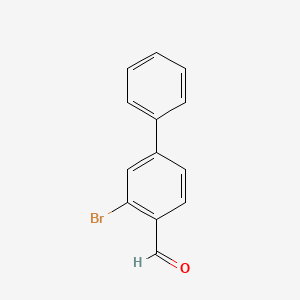
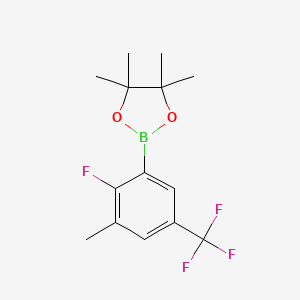
![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
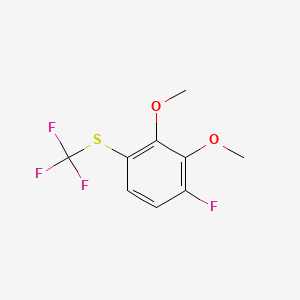
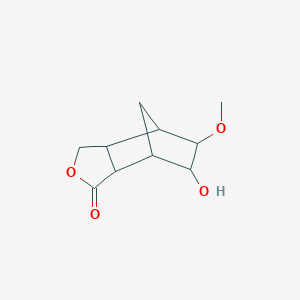
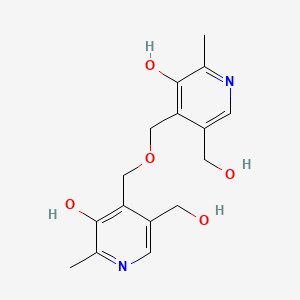
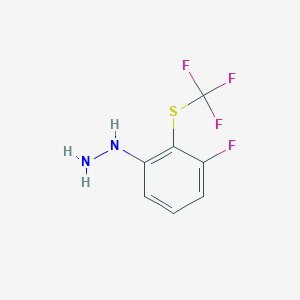
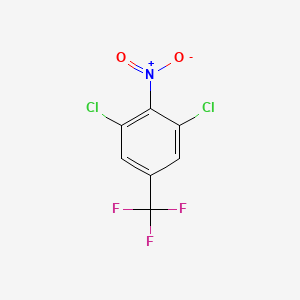

![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
